molecular formula C8H10N2O2 B2464824 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol CAS No. 2225147-26-0

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol

Cat. No.: B2464824
CAS No.: 2225147-26-0
M. Wt: 166.18
InChI Key: XUDKYRHEOCYBHC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This dihydroxylated tetrahydro-1,8-naphthyridine derivative is a valuable scaffold in medicinal chemistry and pharmaceutical research. The 1,8-naphthyridine core is a privileged structure in drug discovery, with documented applications in the synthesis of key intermediates for integrin antagonists, which are relevant in the treatment of conditions like cancer and disorders involving abnormal bone loss . Furthermore, substituted 1,8-naphthyridine compounds have been investigated as kinase inhibitors for use against various diseases, highlighting the therapeutic potential of this chemical class . Researchers utilize this compound as a versatile building block for the development of novel bioactive molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKYRHEOCYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-26-0
Record name 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .

Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl groups at positions 2 and 4 undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions. Conversely, the tetrahydro ring can be reduced further to yield fully saturated derivatives.

Reaction TypeReagents/ConditionsProductKey Observations
OxidationKMnO₄, acidic conditions1,8-naphthyridine-2,4-dioneSelective oxidation of hydroxyl groups to ketones.
ReductionH₂, Pd/C catalystDecahydro-1,8-naphthyridine derivativesPartial or full saturation of the tetrahydro ring .

Condensation Reactions

The hydroxyl groups enable condensation with aldehydes, ketones, or amine-containing reagents to form Schiff bases or fused heterocycles.

SubstratesReagents/ConditionsProductApplication
Aromatic aldehydesAcidic or basic media5-Arylidene-tetrahydro-1,8-naphthyridinesAntimicrobial intermediates .
Barbituric acidAmmonia, 2-chloro-3-formylquinoline5-(6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,8-naphthyridinesAnticancer scaffold synthesis .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing complex polycyclic systems via cyclization.

Gould-Jacobs Reaction

Reaction with diethyl ethoxymethylenemalonate (EMME) under thermal conditions yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, which are intermediates in quinolone antibiotic synthesis .

Combes Reaction

Condensation with 1,3-diketones in the presence of polyphosphoric acid (PPA) produces 2-amino-5,7-disubstituted-1,8-naphthyridines .

Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes enable transfer hydrogenation with indolines, forming α-functionalized tetrahydro-1,8-naphthyridines. This method achieves high selectivity under mild conditions .

CatalystSubstrateProductYield
[Ir(cod)Cl]₂, NaOTf2-MethylindolineTetrahydro-α-indolyl-1,8-naphthyridine60% (with 79% conversion) .

Nucleophilic Substitution

The hydroxyl groups participate in nucleophilic substitution reactions with halogenating agents:

ReagentConditionsProductUse Case
PCl₅Reflux in POCl₃2,4-Dichloro-1,8-naphthyridineIntermediate for cross-coupling reactions.

Multi-Component Reactions

A three-component reaction with barbituric acid and 2-chloro-3-formylquinoline yields pyrido-fused heterocycles, demonstrating antiviral potential .

Mechanistic Insights

  • Hydrogen Bonding Effects : The hydroxyl groups stabilize transition states during cyclization via intramolecular hydrogen bonding .

  • Catalytic Cycles : Iridium-mediated reactions involve β-hydride elimination and hydrometallation steps, regenerating the catalyst .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H10_{10}N2_2O2_2
  • Structural Characteristics : The compound features a fused bicyclic structure that contributes to its biological activity. Its specific configuration allows for interactions with various biological targets.

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has been investigated for its therapeutic potential in several areas:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can outperform traditional antibiotics against resistant strains of bacteria .
  • Anticancer Properties : The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. It has been noted for its efficacy against various cancer cell lines including cervical and lung cancers .
  • Neurological Disorders : There is growing interest in the use of naphthyridine derivatives for treating neurological diseases such as Alzheimer's and depression. These compounds may act on neurotransmitter systems or exhibit neuroprotective effects .

Biological Activities

The biological activities of this compound are extensive:

  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis .
  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industries:

  • Dyes and Pigments : The unique structural properties allow for the development of dyes used in textiles and other materials.
  • Light-emitting Diodes (LEDs) : Its electronic properties make it suitable for use in the production of LEDs and other electronic devices.

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several 1,8-naphthyridine derivatives and their evaluation against tumor cell lines. The results indicated significant cytotoxicity linked to specific structural modifications of the naphthyridine scaffold .

Case Study 2: Antimicrobial Efficacy

Research conducted by Sriram et al. evaluated various naphthyridine derivatives for their antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. One derivative demonstrated superior efficacy compared to standard treatments like isoniazid .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as FabI, which is involved in bacterial fatty acid synthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic Acid
  • Structure : Replaces diol groups with a carboxylic acid at position 2.
  • Key Differences :
    • The carboxylic acid group enhances acidity (pKa ~4-5) and metal-binding capacity compared to the diol's neutral hydroxyl groups.
    • Demonstrated enzyme inhibition (e.g., kinases) due to electrostatic interactions with catalytic sites .
  • Applications : Used as a building block for anti-inflammatory and antiviral agents .
Methyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylate
  • Structure : Ester group at position 2 instead of diol.
  • Key Differences :
    • The ester group increases lipophilicity (LogP ~1.5 vs. diol’s ~-0.5), improving membrane permeability.
    • Acts as a prodrug, metabolized in vivo to active carboxylic acid derivatives .
  • Applications : Explored in CNS-targeting drugs due to enhanced bioavailability .
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
  • Structure : Aldehyde group at position 2.
  • Key Differences :
    • The aldehyde enables nucleophilic addition reactions, useful in synthesizing Schiff bases or hydrazones.
    • Lower thermal stability compared to diol derivatives .
  • Applications : Intermediate in synthesizing antiviral and antimicrobial agents .

Positional Isomers and Ring-Substituted Derivatives

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
  • Structure : Nitrogen atoms at positions 1 and 6 instead of 1 and 6.
  • Key Differences: Altered electronic distribution affects binding to targets like G-protein-coupled receptors (GPCRs). Example: 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid shows enhanced antibacterial activity due to optimized hydrophobic interactions .
  • Applications : Antibacterial and anticancer drug development .
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
  • Structure : Bulky benzyl and chloro substituents.
  • Key Differences :
    • Increased steric hindrance reduces solubility but improves selectivity for kinase targets.
    • Chlorine atoms enhance halogen bonding with protein residues .
  • Applications : Investigated in kinase inhibitor therapies .

Bioactivity and Pharmacological Profiles

Antimicrobial Activity
  • Diol vs. Carboxylic Acid :
    • The diol’s hydroxyl groups may inhibit bacterial enzymes via hydrogen bonding (e.g., DNA gyrase), while carboxylic acid derivatives show broader-spectrum activity against Gram-negative bacteria .
  • Ester Derivatives : Exhibit moderate activity but with improved pharmacokinetics .
Anti-Inflammatory and CNS Activity
  • Diol vs. Propanol Derivatives: 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride () shows CNS penetration due to its alcohol moiety, whereas the diol’s polarity may limit blood-brain barrier crossing .
  • Hydroxyl vs. Amine Groups :
    • Amine-substituted analogs (e.g., 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine) target serotonin receptors, unlike the diol’s putative enzyme targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (Hypothetical) 182.18 -0.5 ~50 (aqueous)
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid 178.19 0.8 ~10 (aqueous)
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate 192.22 1.5 ~2 (DMSO)
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde 162.19 0.2 ~5 (ethanol)

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 2225147-26-0

The structure of this compound features a naphthyridine core that is known for contributing to various biological activities.

The primary mechanism of action for this compound involves its interaction with the LEDGF/p75-binding site on HIV-1 integrase . This interaction inhibits the enzyme's function and subsequently affects the replication cycle of HIV. The inhibition of HIV-1 integrase disrupts the integration of viral DNA into the host genome, thereby reducing viral load and propagation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:

Microorganism Activity Reference
Escherichia coliBactericidal
Staphylococcus aureusModerate activity
Mycobacterium tuberculosisPotent activity compared to isoniazid

The compound's effectiveness against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and CEM-SS (T-cell leukemia).
  • Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators such as p21 .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives including this compound:

  • Antimicrobial Study : A series of naphthyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Aaptamine and its derivatives were tested for cytotoxic effects on various cancer cell lines. The study found that these compounds could effectively inhibit cancer cell growth through p53-independent mechanisms .
  • Pharmacological Profile : Research highlighted the role of naphthyridines in modulating various biological pathways including anti-inflammatory responses and neuroprotection .

Q & A

Q. Table 1. Comparative Synthesis Approaches

MethodConditionsYieldKey Limitations
Chalcone condensationAcOH reflux, 8–10h63–78%Limited to 3-substitution
Suzuki couplingPd catalysis, 80°C65–82%Requires halogenated precursors

Critical Parameters:

  • Catalyst loading >5 mol% Pd increases side reactions .
  • Prolonged reflux (>12h) reduces regioselectivity .

How can palladium-catalyzed cross-coupling reactions be optimized for tetraaryl-1,8-naphthyridines?

Advanced Question
Answer:
Optimization strategies include:

Catalyst Selection:

  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions (82% vs. 58% yield) .

Solvent Systems:

  • THF/H₂O (4:1 v/v) enhances boronic acid solubility vs. DMF .

Temperature Control:

  • Maintaining 80°C prevents β-hydride elimination .

Validation Protocol:

  • Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
  • Confirm completion by ¹H NMR (disappearance of Br signals at δ 7.8–8.1 ppm) .

Q. Table 2. Optimized Parameters

ParameterOptimal RangeImpact on Yield
Catalyst loading5–7 mol% Pd+25% yield
Reaction time12–16 hoursPlateau after 14h

What analytical techniques are critical for characterizing 1,8-naphthyridine derivatives?

Basic Question
Answer:
Essential techniques include:

Spectroscopy:

  • ¹H/¹³C NMR (e.g., δ 2.58 ppm for CH₃ in 7-methyl derivatives) .
  • IR for hydroxyl group identification (ν ~3210 cm⁻¹) .

Mass Spectrometry:

  • HRMS (e.g., m/z 474 [M⁺] for 4-fluorophenyl derivatives) .

Chromatography:

  • HPLC-DAD (≥95% purity threshold) .

Validation:

  • Cross-check melting points (e.g., 104–106°C for 5f derivatives) against literature .

How should researchers resolve contradictions in biological activity data for 1,8-naphthyridine derivatives?

Advanced Question
Answer:
Address discrepancies through:

Structural Validation:

  • Confirm regiochemistry via NOESY correlations (e.g., H-5 and H-7 coupling in tetrahydronaphthyridines) .

Assay Standardization:

  • Use MCF7 cells at passages 15–25 with 10% FBS .

Meta-Analysis:

  • 4-Fluorophenyl substituents improve cytotoxicity (IC₅₀: 1.2 μM vs. 3.7 μM for methyl derivatives) .

Q. Table 3. Discrepancy Resolution Framework

Source of VariationVerification MethodTolerance
Purity differencesHPLC-DAD (≥95% purity)<5% impurities
Solvent effectsRe-test in DMSO-free mediumΔIC₅₀ < 20%

What computational methods predict the physicochemical properties of 1,8-naphthyridine derivatives?

Advanced Question
Answer:
Validated approaches include:

DFT Calculations:

  • B3LYP/6-311+G(d,p) predicts HOMO-LUMO gaps (3.1–3.5 eV) correlating with redox behavior .

Molecular Docking:

  • AutoDock Vina simulations with EGFR kinase (PDB 1M17) show hydrogen bonding with Met793 (affinity = -9.2 kcal/mol) .

ADMET Prediction:

  • SwissADME analysis for LogP (1.2–2.4) and CYP3A4 inhibition risk (score = 0.67) .

Validation:

  • Compare calculated vs. experimental LogD7.4 (deviation ≤0.5) .

How do electron-withdrawing groups influence the bioactivity of 1,8-naphthyridine derivatives?

Advanced Question
Answer:
Substituent effects include:

  • Cytotoxicity Enhancement:
    • Nitro groups reduce IC₅₀ by 40% vs. methyl groups in MCF7 assays .
  • Antibacterial Activity:
    • Chloro derivatives show 4× improved MIC values (2 µg/mL) against S. aureus .

Mechanistic Insights:

  • Electron-withdrawing groups increase electrophilicity, enhancing DNA intercalation .

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